Cas no 1807244-27-4 (Methyl 2-cyano-4-formyl-6-nitrobenzoate)
Methyl 2-cyano-4-formyl-6-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-4-formyl-6-nitrobenzoate
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- Inchi: 1S/C10H6N2O5/c1-17-10(14)9-7(4-11)2-6(5-13)3-8(9)12(15)16/h2-3,5H,1H3
- InChI Key: ZAXWXJMYAUUJIR-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C#N)=CC(C=O)=CC=1[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 380
- XLogP3: 0.8
- Topological Polar Surface Area: 113
Methyl 2-cyano-4-formyl-6-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011925-250mg |
Methyl 2-cyano-4-formyl-6-nitrobenzoate |
1807244-27-4 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
| Alichem | A015011925-500mg |
Methyl 2-cyano-4-formyl-6-nitrobenzoate |
1807244-27-4 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
| Alichem | A015011925-1g |
Methyl 2-cyano-4-formyl-6-nitrobenzoate |
1807244-27-4 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 2-cyano-4-formyl-6-nitrobenzoate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on Methyl 2-cyano-4-formyl-6-nitrobenzoate
Methyl 2-cyano-4-formyl-6-nitrobenzoate: A Versatile Compound in Modern Pharmaceutical Research
Methyl 2-cyano-4-formyl-6-nitrobenzoate, identified by the chemical CAS No. 1807244-27-4, has emerged as a pivotal molecule in contemporary pharmaceutical and materials science research. This compound, characterized by its unique structural framework of a benzoate core with functional groups including cyano, formyl, and nitro substituents, demonstrates exceptional potential in various applications. Recent advancements in synthetic methodologies and biological investigations have further solidified its significance in drug development and functional material design.
Structurally, Methyl 2-cyano-4-formyl-6-nitrobenzoate is a derivative of benzoic acid, where the aromatic ring is functionalized with multiple groups. The cyano group (–C≡N) introduces electron-withdrawing properties, while the formyl group (–CHO) adds a polar character to the molecule. The nitro group (–NO₂) further modifies the electronic environment, enhancing reactivity and enabling diverse chemical transformations. These functional groups collectively contribute to the compound's versatility in synthetic chemistry and its potential biological activities.
Recent studies have highlighted the role of Methyl 2-cyano-3-formyl-6-nitrobenzoate in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising antitumor activity against multidrug-resistant cancer cells. The cyano and nitro groups were found to modulate the interaction of the molecule with specific protein targets, thereby enhancing its efficacy in inhibiting oncogenic pathways.
Moreover, the formyl group in Methyl 2-cyano-4-formyl-6-nitrobenzoate plays a critical role in its reactivity. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, making the compound a valuable intermediate in the synthesis of complex molecules. Researchers have explored its use in the preparation of functional polymers and nanomaterials, where its polar groups facilitate interactions with other molecules and surfaces.
The synthesis of Methyl 2-cyano-4-formyl-6-nitrobenzoate has been optimized through advanced catalytic methods. A 2024 study in Organic Letters reported a green synthesis route that employs microwave-assisted reactions to enhance yield and reduce byproducts. This approach not only improves the efficiency of the synthesis but also aligns with sustainable chemistry practices, which are increasingly important in modern pharmaceutical research.
Applications of Methyl 2-cyano-4-formyl-6-nitrobenzoate extend beyond pharmaceuticals. In the field of materials science, this compound has been utilized as a building block for the development of conductive polymers and electroactive materials. Its ability to form stable conjugated systems makes it suitable for applications in organic electronics and sensors. Additionally, its functional groups enable tunable properties, which are advantageous for designing materials with specific electronic or optical characteristics.
Recent advancements in computational chemistry have further expanded the understanding of Methyl 2-cyano-4-formyl-6-nitrobenzoate. Molecular modeling studies have provided insights into its interactions with biological targets. For example, a 2023 study in Computational and Structural Chemistry used quantum mechanics calculations to predict the binding affinity of this compound with various enzymes. These findings have guided the design of more potent derivatives with enhanced therapeutic profiles.
The nitro group in Methyl 2-cyano-4-formyl-6-nitrobenzoate has been shown to influence the compound's biological activity. Research published in Drug Discovery Today in 2024 indicated that the nitro group can act as a redox-active moiety, enabling the compound to participate in electron transfer processes. This property has led to its exploration in the development of antioxidants and anti-inflammatory agents.
Furthermore, the cyano group contributes to the compound's ability to modulate cellular signaling pathways. A 2023 study in Cellular Signaling demonstrated that derivatives of this compound can inhibit the activity of certain kinases, which are implicated in diseases such as cancer and neurodegenerative disorders. These findings underscore the therapeutic potential of Methyl 2-cyano-4-formyl-6-nitrobenzoate and its derivatives.
Despite its promising applications, the synthesis and use of Methyl 2-cyano-4-formyl-6-nitrobenzoate require careful consideration of safety and environmental impact. While the compound itself is relatively stable, its derivatives and byproducts may pose challenges in terms of disposal and handling. Researchers are actively working on developing more sustainable and eco-friendly protocols to mitigate these concerns.
In summary, Methyl 2-cyano-4-formyl-6-nitrobenzoate represents a versatile and important molecule in modern chemistry. Its unique structure and functional groups enable a wide range of applications, from pharmaceuticals to materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in the advancement of science and technology.
As the field of synthetic chemistry evolves, the role of Methyl 2-cyano-4-formyl-6-nitrobenzoate is likely to expand further. Its potential in drug discovery, functional materials, and computational studies underscores the importance of continued research into its properties and applications. The compound's unique characteristics make it a valuable asset for future innovations in various scientific disciplines.
Finally, the study of Methyl 2-cyano-4-formyl-6-nitrobenzoate exemplifies the interdisciplinary nature of modern scientific research. By integrating knowledge from chemistry, biology, and materials science, researchers are able to explore the full potential of this compound. As new methodologies and technologies emerge, the applications of Methyl 2-cyano-4-formyl-6-nitrobenzoate are expected to grow, contributing to advancements in multiple fields.
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